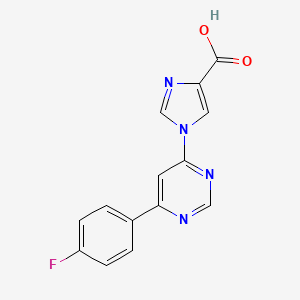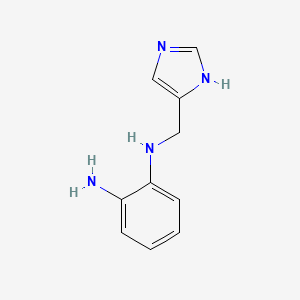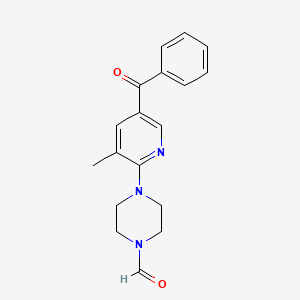
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(2-Methoxyethyl)-1,2,4-thiadiazol-3(2H)-on ist eine heterozyklische Verbindung, die einen Thiadiazolring enthält. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaften, von Interesse. Das Vorhandensein sowohl von Amino- als auch von Methoxyethylgruppen in ihrer Struktur macht sie zu einem vielseitigen Molekül für chemische Modifikationen und Funktionalisierung.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-Amino-2-(2-Methoxyethyl)-1,2,4-thiadiazol-3(2H)-on umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein häufiges Verfahren beinhaltet die Reaktion von Thiosemicarbazid mit Ethyl-2-bromacetat, gefolgt von einer Cyclisierung in Gegenwart einer Base wie Natriumethoxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung des Thiadiazolrings zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie die Verwendung von umweltfreundlichen Lösungsmitteln und Katalysatoren, den Prozess nachhaltiger gestalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Amino-2-(2-Methoxyethyl)-1,2,4-thiadiazol-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann zu Nitroderivaten oxidiert werden.
Reduktion: Der Thiadiazolring kann zu entsprechenden Dihydroderivaten reduziert werden.
Substitution: Die Methoxyethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Aminogruppe zu Nitroderivaten führen, während die Reduktion des Thiadiazolrings zu Dihydroderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(2-Methoxyethyl)-1,2,4-thiadiazol-3(2H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Die Verbindung hat sich als potenzielles antimikrobielles Mittel gezeigt, mit Aktivität gegen verschiedene Bakterien- und Pilzstämme.
Medizin: Es wird derzeit erforscht, ob es als Antikrebsmittel eingesetzt werden kann, da es mit bestimmten molekularen Zielstrukturen interagieren kann.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. Leitfähigkeit und thermische Stabilität.
Wirkmechanismus
Der Wirkmechanismus von 5-Amino-2-(2-Methoxyethyl)-1,2,4-thiadiazol-3(2H)-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Beispielsweise kann die Verbindung bei antimikrobiellen Anwendungen das Wachstum von Bakterien hemmen, indem sie die Zellwandsynthese stört. In der Krebsforschung kann sie durch die gezielte Ansprache bestimmter Signalwege Apoptose in Krebszellen induzieren.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Amino-1,3,4-thiadiazol-2-thiol: Ähnliche Struktur, jedoch mit einer Thiolgruppe anstelle einer Methoxyethylgruppe.
2-Amino-1,3,4-thiadiazol: Es fehlt die Methoxyethylgruppe, was es weniger vielseitig für chemische Modifikationen macht.
5-Methyl-1,2,4-thiadiazol-3(2H)-on: Enthält eine Methylgruppe anstelle einer Aminogruppe, was seine Reaktivität und Anwendungsmöglichkeiten beeinflusst.
Einzigartigkeit
5-Amino-2-(2-Methoxyethyl)-1,2,4-thiadiazol-3(2H)-on ist einzigartig durch das Vorhandensein sowohl von Amino- als auch von Methoxyethylgruppen, die seine Reaktivität und das Potenzial zur Funktionalisierung erhöhen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C5H9N3O2S |
|---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
5-amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C5H9N3O2S/c1-10-3-2-8-5(9)7-4(6)11-8/h2-3H2,1H3,(H2,6,7,9) |
InChI-Schlüssel |
FLFYJEKIUUDCJR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)N=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)








